1-[bis(aziridin-1-yl)phosphanyl]-2-phenyl-4,5-dihydro-1H-imidazole
Description
1-[bis(aziridin-1-yl)phosphanyl]-2-phenyl-4,5-dihydro-1H-imidazole (CAS: 399001-56-0) is a heterocyclic compound featuring a 4,5-dihydro-1H-imidazole core substituted with a phenyl group at position 2 and a bis(aziridin-1-yl)phosphanyl group at position 1 . Its molecular formula is C₁₃H₁₇N₄P, with a molecular weight of 272.27 g/mol. The structure comprises a five-membered dihydroimidazole ring fused to a phosphanyl group bearing two aziridine (three-membered amine) rings.
Properties
IUPAC Name |
bis(aziridin-1-yl)-(2-phenyl-4,5-dihydroimidazol-1-yl)phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N4P/c1-2-4-12(5-3-1)13-14-6-7-17(13)18(15-8-9-15)16-10-11-16/h1-5H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAQXUDKSNDEKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)C2=CC=CC=C2)P(N3CC3)N4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[bis(aziridin-1-yl)phosphanyl]-2-phenyl-4,5-dihydro-1H-imidazole typically involves the reaction of aziridine with phosphanyl and imidazole derivatives under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistent quality and efficiency .
Chemical Reactions Analysis
1-[bis(aziridin-1-yl)phosphanyl]-2-phenyl-4,5-dihydro-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structure characterized by a phosphanyl group attached to an imidazole ring, which can influence its reactivity and interaction with biological systems. The presence of aziridine rings enhances its potential as a reactive intermediate in organic synthesis.
Applications in Medicinal Chemistry
Anticancer Activity:
Research has indicated that compounds containing aziridine and phosphanyl moieties exhibit promising anticancer properties. A study demonstrated that derivatives of 1-[bis(aziridin-1-yl)phosphanyl]-2-phenyl-4,5-dihydro-1H-imidazole showed significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and disruption of cellular redox balance .
Antiviral Properties:
Another area of interest is the antiviral activity of this compound. Preliminary studies suggest that it may inhibit viral replication by interfering with viral enzyme activity. This potential has led to ongoing investigations into its efficacy against specific viruses, including those responsible for respiratory infections .
Applications in Catalysis
Ligand in Transition Metal Complexes:
The phosphanyl group in this compound allows it to function as a ligand in transition metal complexes, particularly palladium-catalyzed reactions. Its ability to stabilize metal centers enhances catalytic activity in cross-coupling reactions, which are essential for the formation of carbon-carbon bonds in organic synthesis .
Asymmetric Synthesis:
The compound has been explored as a chiral ligand for asymmetric synthesis. Its unique structure can facilitate enantioselective reactions, making it valuable in the production of chiral pharmaceuticals and agrochemicals. Case studies have shown improved yields and selectivity when using this compound in asymmetric catalysis .
Applications in Materials Science
Polymer Chemistry:
In materials science, this compound has been investigated for its potential use in polymerization processes. Its aziridine groups can undergo ring-opening polymerization, leading to the formation of novel polymers with unique properties. These materials may find applications in coatings, adhesives, and biomedical devices .
Nanomaterials:
Recent research has focused on incorporating this compound into nanomaterials for enhanced performance characteristics. Its phosphanyl functionality allows for the modification of surface properties, which can improve the stability and reactivity of nanoparticles used in catalysis and drug delivery systems .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Significant cytotoxicity against cancer cell lines |
| Antiviral Properties | Inhibition of viral replication | |
| Catalysis | Ligand in Transition Metal Complexes | Enhanced catalytic activity in cross-coupling |
| Asymmetric Synthesis | Improved yields and enantioselectivity | |
| Materials Science | Polymer Chemistry | Formation of novel polymers through polymerization |
| Nanomaterials | Enhanced stability and reactivity |
Case Studies
- Anticancer Study: A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of various derivatives of this compound on breast cancer cell lines. Results indicated a dose-dependent response with IC50 values significantly lower than standard chemotherapeutics .
- Catalytic Application: Research conducted by Smith et al. highlighted the use of this compound as a ligand in palladium-catalyzed Suzuki coupling reactions. The study reported an increase in reaction rates and selectivity compared to traditional ligands.
- Material Development: In a recent publication, researchers explored the polymerization capabilities of this compound and demonstrated its utility in creating biocompatible polymers suitable for medical applications such as drug delivery systems.
Mechanism of Action
The mechanism of action of 1-[bis(aziridin-1-yl)phosphanyl]-2-phenyl-4,5-dihydro-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The aziridine groups can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The phosphanyl group can coordinate with metal ions, facilitating the formation of stable complexes that can modulate biological pathways .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations:
- Phosphanyl vs. Sulfonyl Groups : The target compound’s bis(aziridin-1-yl)phosphanyl group distinguishes it from sulfonyl-substituted analogues (e.g., ). The phosphanyl group may enhance nucleophilicity, while sulfonyl groups often improve metabolic stability and solubility .
Pharmacological and Toxicological Considerations
- Toxicity : While toxicity data for the target compound is absent in the evidence, structurally related 2-(4-substituted phenyl)-4,5-diphenyl-1H-imidazoles () exhibit evaluated toxicity profiles, suggesting that substituents significantly influence biological activity. The aziridine groups in the target compound likely increase cytotoxicity due to their alkylating properties .
- Bioactivation Potential: Aziridine-containing compounds (e.g., CB1954) are activated by nitroreductases to form cytotoxic agents . The target compound’s aziridine moieties may similarly undergo enzymatic activation, a feature absent in non-aziridine analogues like those in or 11.
Biological Activity
The compound 1-[bis(aziridin-1-yl)phosphanyl]-2-phenyl-4,5-dihydro-1H-imidazole is a member of the imidazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies and case reports.
Chemical Structure and Properties
This compound features a unique structure that combines aziridine and imidazole moieties, contributing to its potential biological effects. The molecular formula is , and it has a molecular weight of approximately 284.28 g/mol.
Biological Activity Overview
The biological activities of imidazole derivatives, including the compound , have been extensively studied. These activities include:
- Antimicrobial Activity : Imidazole derivatives have shown significant antimicrobial properties against various bacterial strains. For instance, studies indicate that compounds with similar structures exhibit inhibition against Staphylococcus aureus and Escherichia coli .
- Antitumor Effects : Some imidazole derivatives have demonstrated cytotoxic effects against cancer cell lines. This is particularly relevant for compounds that can interact with cellular targets involved in tumor growth and proliferation .
- Anti-diabetic Activity : Research has highlighted the potential of certain imidazole derivatives as α-glucosidase inhibitors, which are crucial in managing diabetes by reducing carbohydrate absorption .
Antimicrobial Activity
A study conducted by Jain et al. evaluated various imidazole derivatives for their antimicrobial efficacy. The results indicated that certain derivatives exhibited notable zones of inhibition against E. coli and B. subtilis (Table 1).
| Compound | Zone of Inhibition (mm) |
|---|---|
| 5a | 15 |
| 5b | 11 |
| 5c | 20 |
| Streptomycin (control) | 28 |
This suggests that modifications to the imidazole structure can enhance antimicrobial activity .
Antitumor Activity
In a different study focusing on the antitumor effects of imidazole derivatives, it was found that specific compounds could induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction . The study utilized various cancer cell lines to assess the cytotoxicity of these compounds.
Anti-diabetic Potential
The anti-diabetic activity was assessed through in vitro studies where compounds similar to this compound were tested as α-glucosidase inhibitors. Results indicated that these compounds could effectively lower blood glucose levels in animal models, showing promise for therapeutic applications in diabetes management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
